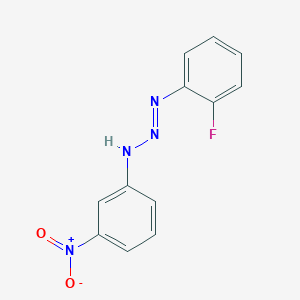
(1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene is an organic compound that belongs to the class of triazene derivatives Triazenes are known for their diverse applications in medicinal chemistry, particularly as antineoplastic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene typically involves the diazotization of an aromatic amine followed by coupling with another aromatic amine. A common synthetic route is as follows:
Diazotization: The starting material, 2-fluoroaniline, is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 3-nitroaniline in the presence of a base such as sodium acetate (NaOAc) to form the triazene compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The triazene group can be cleaved under reductive conditions to yield the corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum (Pt).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Reduction of the nitro group: 3-aminophenyl derivative.
Cleavage of the triazene group: 2-fluoroaniline and 3-nitroaniline.
Substitution of the fluorine atom: Corresponding substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene has several applications in scientific research:
Medicinal Chemistry: As a potential antineoplastic agent, it can be studied for its cytotoxic effects on cancer cells.
Chemical Biology: Used as a probe to study enzyme mechanisms and protein interactions.
Material Science:
Pharmaceutical Research: Investigated for its potential as a lead compound in drug discovery programs.
Wirkmechanismus
The mechanism of action of (1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene involves its interaction with cellular targets, leading to cytotoxic effects. The triazene group can undergo metabolic activation to form reactive intermediates that alkylate DNA, leading to cell death. The nitro group can also contribute to the generation of reactive oxygen species (ROS), further enhancing its cytotoxicity.
Vergleich Mit ähnlichen Verbindungen
- (1E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)triaz-1-ene
- (1E)-1-(2-Fluorophenyl)-3-(4-nitrophenyl)triaz-1-ene
- (1E)-1-(2-Fluorophenyl)-3-(3-aminophenyl)triaz-1-ene
Comparison:
- (1E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)triaz-1-ene: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
- (1E)-1-(2-Fluorophenyl)-3-(4-nitrophenyl)triaz-1-ene: The position of the nitro group is different, which can influence the compound’s electronic properties and reactivity.
- (1E)-1-(2-Fluorophenyl)-3-(3-aminophenyl)triaz-1-ene: The nitro group is reduced to an amino group, significantly altering its chemical and biological properties.
(1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene stands out due to its specific substitution pattern, which imparts unique electronic and steric properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
879329-88-1 |
|---|---|
Molekularformel |
C12H9FN4O2 |
Molekulargewicht |
260.22 g/mol |
IUPAC-Name |
N-[(2-fluorophenyl)diazenyl]-3-nitroaniline |
InChI |
InChI=1S/C12H9FN4O2/c13-11-6-1-2-7-12(11)15-16-14-9-4-3-5-10(8-9)17(18)19/h1-8H,(H,14,15) |
InChI-Schlüssel |
GLGIUDBCPPWBLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=NNC2=CC(=CC=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


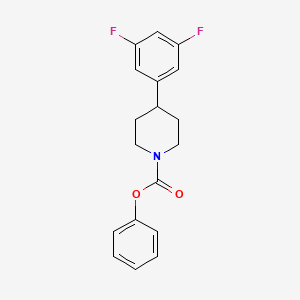
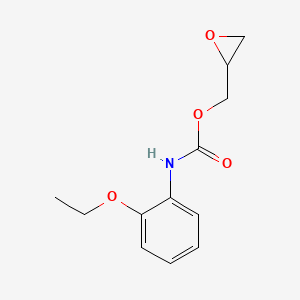
![1h-Oxepino[4,5-d]imidazole](/img/structure/B15170833.png)
![1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine](/img/structure/B15170841.png)
![N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine](/img/structure/B15170848.png)
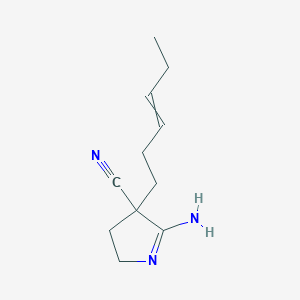
![2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170857.png)
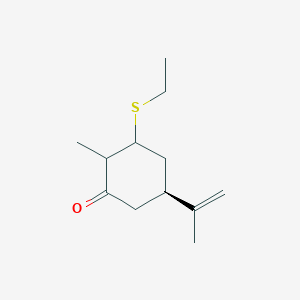
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline](/img/structure/B15170865.png)
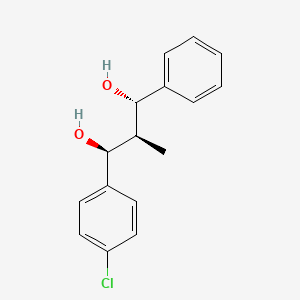
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy-](/img/structure/B15170888.png)

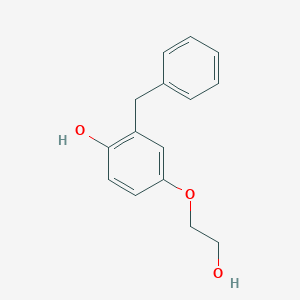
![2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide](/img/structure/B15170909.png)
